![molecular formula C15H13ClN2O5S2 B2824559 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105206-44-7](/img/structure/B2824559.png)
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H13ClN2O5S2 and its molecular weight is 400.85. The purity is usually 95%.
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Scientific Research Applications
Docking Studies and Crystal Structure Analysis
The research on similar compounds like 1,2,4-oxadiazoles and tetrazoles, including docking studies and crystal structure analysis, contributes to understanding the molecular interactions and structural configurations of these compounds. For example, Al-Hourani et al. (2015) investigated the crystal structure of two tetrazole derivatives, providing insights into their planar ring structures and intermolecular hydrogen bonds, which can be relevant for similar structures like 1,2,4-oxadiazoles (Al-Hourani et al., 2015).
Corrosion Inhibition
Compounds with 1,3,4-oxadiazole moieties, such as those studied by Ammal et al. (2018), have shown effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. These compounds exhibit properties that form protective layers on metal surfaces, indicating potential applications in industrial maintenance and protection (Ammal et al., 2018).
Antibacterial and Antifungal Properties
The derivatives of 1,3,4-oxadiazoles demonstrate significant antibacterial and antifungal activities. Siddiqui et al. (2014) synthesized various 1,3,4-oxadiazole derivatives and found them to be effective against gram-negative and gram-positive bacteria. Their study highlights the potential of these compounds in developing new antibacterial agents (Siddiqui et al., 2014).
Anticancer Activities
Research by Zhang et al. (2005) on similar 1,2,4-oxadiazole compounds identified them as apoptosis inducers and potential anticancer agents. These compounds showed activity against several cancer cell lines, providing a pathway for developing new therapeutic agents for cancer treatment (Zhang et al., 2005).
Agricultural Applications
1,3,4-Oxadiazole derivatives, as explored by Shi et al. (2015), have shown promising antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. Such compounds could be beneficial in developing new plant protection agents in agriculture (Shi et al., 2015).
properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S2/c1-21-10-4-3-9(7-11(10)22-2)15-17-13(23-18-15)8-25(19,20)14-6-5-12(16)24-14/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBAGDNBCRJFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
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